molecular formula C7H4BrClFNO2 B12842015 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene

Cat. No.: B12842015
M. Wt: 268.47 g/mol
InChI Key: ZLFIDYZRFMJPJT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H3BrClFNO2. It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:

    Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Chlorination: Chlorine can be added using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

    Fluorination: Fluorine can be introduced using a fluorinating agent like fluorine gas (F2) or a more controlled reagent like Selectfluor.

    Nitration: The nitro group can be added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, temperature, and pressure conditions are critical to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.

Major Products

    Substitution: Formation of new substituted aromatic compounds.

    Reduction: Formation of 3-Bromo-2-chloro-4-fluoro-5-aminotoluene.

    Oxidation: Formation of 3-Bromo-2-chloro-4-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition due to its unique substituents.

    Medicine: Potential use in drug development for its ability to interact with biological targets.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene involves its interaction with molecular targets through its substituents. The nitro group can participate in electron-withdrawing interactions, while the halogens can engage in halogen bonding. These interactions can affect the compound’s reactivity and binding to biological targets, influencing pathways such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-5-nitrotoluene
  • 2-Chloro-4-fluoro-5-nitrotoluene
  • 3-Bromo-5-fluoro-2-nitrotoluene

Uniqueness

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

3-bromo-2-chloro-4-fluoro-1-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4BrClFNO2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,1H3

InChI Key

ZLFIDYZRFMJPJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)F)[N+](=O)[O-]

Origin of Product

United States

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